molecular formula C15H16FN5S B5760130 N-(2-fluorophenyl)-4-(2-pyrimidinyl)-1-piperazinecarbothioamide

N-(2-fluorophenyl)-4-(2-pyrimidinyl)-1-piperazinecarbothioamide

Cat. No. B5760130
M. Wt: 317.4 g/mol
InChI Key: NCGLXPLNOZCLQH-UHFFFAOYSA-N
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Description

N-(2-fluorophenyl)-4-(2-pyrimidinyl)-1-piperazinecarbothioamide, also known as FPPT, is a chemical compound that has been of interest to researchers due to its potential therapeutic applications.

Scientific Research Applications

N-(2-fluorophenyl)-4-(2-pyrimidinyl)-1-piperazinecarbothioamide has been studied for its potential therapeutic applications in various diseases, including cancer, diabetes, and neurological disorders. In cancer research, N-(2-fluorophenyl)-4-(2-pyrimidinyl)-1-piperazinecarbothioamide has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In diabetes research, N-(2-fluorophenyl)-4-(2-pyrimidinyl)-1-piperazinecarbothioamide has been shown to improve insulin sensitivity and reduce blood glucose levels. In neurological disorders, N-(2-fluorophenyl)-4-(2-pyrimidinyl)-1-piperazinecarbothioamide has been shown to have neuroprotective effects and improve cognitive function.

Mechanism of Action

N-(2-fluorophenyl)-4-(2-pyrimidinyl)-1-piperazinecarbothioamide exerts its therapeutic effects through various mechanisms of action. In cancer research, N-(2-fluorophenyl)-4-(2-pyrimidinyl)-1-piperazinecarbothioamide inhibits the activity of enzymes involved in cell proliferation and angiogenesis, leading to the induction of apoptosis and inhibition of tumor growth. In diabetes research, N-(2-fluorophenyl)-4-(2-pyrimidinyl)-1-piperazinecarbothioamide improves insulin sensitivity by enhancing glucose uptake and reducing inflammation. In neurological disorders, N-(2-fluorophenyl)-4-(2-pyrimidinyl)-1-piperazinecarbothioamide has been shown to protect neurons from oxidative stress and improve cognitive function.
Biochemical and Physiological Effects:
N-(2-fluorophenyl)-4-(2-pyrimidinyl)-1-piperazinecarbothioamide has been shown to have various biochemical and physiological effects. In cancer research, N-(2-fluorophenyl)-4-(2-pyrimidinyl)-1-piperazinecarbothioamide inhibits the activity of enzymes involved in DNA synthesis and cell division, leading to cell cycle arrest and apoptosis. In diabetes research, N-(2-fluorophenyl)-4-(2-pyrimidinyl)-1-piperazinecarbothioamide improves glucose uptake and utilization by enhancing insulin signaling pathways. In neurological disorders, N-(2-fluorophenyl)-4-(2-pyrimidinyl)-1-piperazinecarbothioamide protects neurons from oxidative stress and inflammation, leading to improved cognitive function.

Advantages and Limitations for Lab Experiments

N-(2-fluorophenyl)-4-(2-pyrimidinyl)-1-piperazinecarbothioamide has several advantages for lab experiments, including its stability, ease of synthesis, and low toxicity. However, its limitations include poor solubility in water and limited bioavailability.

Future Directions

For N-(2-fluorophenyl)-4-(2-pyrimidinyl)-1-piperazinecarbothioamide research include the development of more effective synthesis methods, the identification of novel therapeutic applications, and the optimization of N-(2-fluorophenyl)-4-(2-pyrimidinyl)-1-piperazinecarbothioamide's pharmacokinetic properties. Additionally, the use of N-(2-fluorophenyl)-4-(2-pyrimidinyl)-1-piperazinecarbothioamide in combination with other drugs or therapies may enhance its therapeutic efficacy and reduce its limitations.

Synthesis Methods

N-(2-fluorophenyl)-4-(2-pyrimidinyl)-1-piperazinecarbothioamide can be synthesized using a variety of methods, including the reaction of 2-fluoroaniline with 2-chloropyrimidine followed by the reaction with piperazine-1-carbothioamide. Another method involves the reaction of 2-chloropyrimidine with N-(2-fluorophenyl)piperazine in the presence of thiourea.

properties

IUPAC Name

N-(2-fluorophenyl)-4-pyrimidin-2-ylpiperazine-1-carbothioamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16FN5S/c16-12-4-1-2-5-13(12)19-15(22)21-10-8-20(9-11-21)14-17-6-3-7-18-14/h1-7H,8-11H2,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCGLXPLNOZCLQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC=CC=N2)C(=S)NC3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16FN5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-fluorophenyl)-4-(pyrimidin-2-yl)piperazine-1-carbothioamide

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